molecular formula C23H48NO7P B3428790 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine CAS No. 69747-55-3

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Cat. No. B3428790
CAS RN: 69747-55-3
M. Wt: 481.6 g/mol
InChI Key: BBYWOYAFBUOUFP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid . It is a 2-acyl-sn-glycero-3-phosphoethanolamine in which the acyl group is specified as octadecanoyl (stearoyl) . It has been used as a phospholipid (PL) standard for lipid profiling by electrospray ionisation mass spectrometry (ESI-MS)/MS . It induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner, an effect that can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .


Synthesis Analysis

Heat-induced oxidative modification of phosphatidylethanolamine molecular species as potential functional food components was investigated. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .


Molecular Structure Analysis

The molecular structure of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine was investigated using mass spectrometry .


Chemical Reactions Analysis

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid that induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine include a molecular weight of 481.6 g/mol . It has 8 hydrogen bond acceptors and 4 hydrogen bond donors . It has 25 freely rotating bonds .

Scientific Research Applications

Role in Cell Signaling

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine plays a crucial role in cell signaling. It is a lysophospholipid that can induce transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner . This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .

Inflammation Mediation

This compound has been found to increase IL-1β production in isolated human blood monocytes when used at a concentration of 12.5 µM . IL-1β is a pro-inflammatory cytokine, suggesting that this compound may play a role in mediating inflammatory responses.

Potential Role in Cancer Research

Plasma levels of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine are decreased in patients with lung cancer . This suggests that it could potentially serve as a biomarker for this disease, although more research is needed to confirm this.

Lipidomics Research

This compound is often used in lipidomics research, a field that studies the pathways and networks of cellular lipids in biological systems . Its properties make it a useful tool for understanding the role of lipids in health and disease.

Role in Abiotic Stress Response in Plants

Research has shown that this compound may play a role in the response of plants to abiotic stresses . For example, it has been implicated in the pattern of lysolipids and diacylglycerol changes under abiotic stresses in Brassica napus L .

Use in Biochemical and Pharmacological Studies

Due to its properties, 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is often used in various biochemical and pharmacological studies . It is used to study the properties of lysophospholipids and their roles in various biological processes .

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine involves inducing transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner. This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .

Future Directions

Future research directions could involve further investigation of the heat-induced oxidative modification of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine and its potential as a functional food component .

properties

IUPAC Name

2-azaniumylethyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYWOYAFBUOUFP-JOCHJYFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

CAS RN

69747-55-3
Record name LysoPE(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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